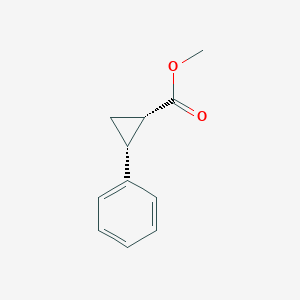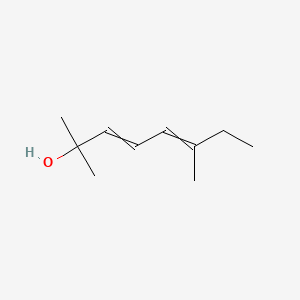
(E)-isoocimenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-isoocimenol is a naturally occurring organic compound classified as a monoterpenoid alcohol It is known for its pleasant aroma and is commonly found in various essential oils, including those derived from plants such as basil, mint, and lemongrass
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-isoocimenol typically involves the isomerization of ocimenol. One common method includes the use of acid catalysts to facilitate the isomerization process. The reaction conditions often involve moderate temperatures and controlled pH levels to ensure the selective formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction of essential oils from plants known to contain the compound. The extraction process may involve steam distillation or solvent extraction, followed by purification techniques such as fractional distillation or chromatography to isolate this compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-isoocimenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbons.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of isoocimenone or isoocimenal.
Reduction: Formation of isoocimene.
Substitution: Formation of isoocimenyl halides or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Wirkmechanismus
The biological effects of (E)-isoocimenol are attributed to its interaction with cellular targets and pathways. The compound is known to modulate oxidative stress by scavenging free radicals, thereby protecting cells from oxidative damage. Additionally, this compound may interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linalool: Another monoterpenoid alcohol with a similar structure and aroma.
Geraniol: A monoterpenoid alcohol known for its rose-like scent.
Citronellol: A monoterpenoid alcohol with a lemon-like fragrance.
Uniqueness of (E)-isoocimenol
This compound is unique due to its specific isomeric form, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and its presence in various essential oils make it a valuable compound for both scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
70469-51-1 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
2,6-dimethylocta-3,5-dien-2-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h6-8,11H,5H2,1-4H3 |
InChI-Schlüssel |
BOGURUDKGWMRHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CC=CC(C)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



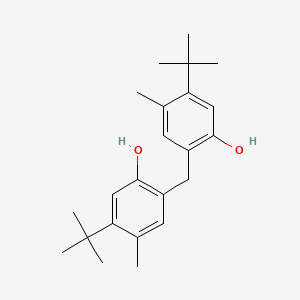

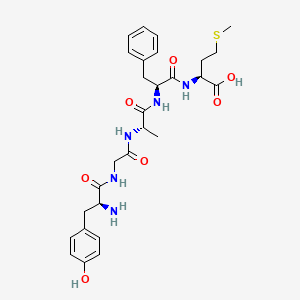
![1-[Methyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14476140.png)
![2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid](/img/structure/B14476145.png)
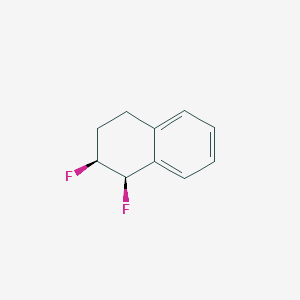
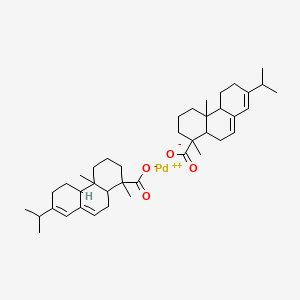

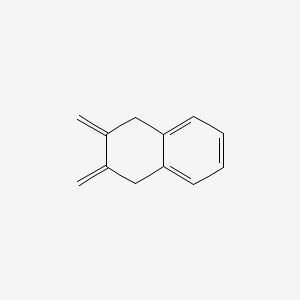
![Naphthalene, 1-[(4-methylphenyl)ethynyl]-](/img/structure/B14476183.png)
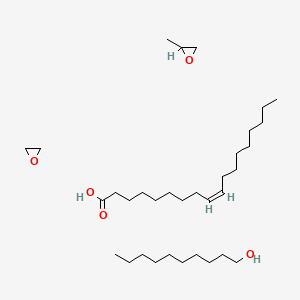
![N~2~-[4-(Diethylamino)phenyl]-L-glutamine](/img/structure/B14476190.png)
